molecular formula C11H23NO B13253602 2-[(4,4-Dimethylcyclohexyl)amino]propan-1-ol

2-[(4,4-Dimethylcyclohexyl)amino]propan-1-ol

Cat. No.: B13253602
M. Wt: 185.31 g/mol
InChI Key: WIMFMCZZJHEGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,4-Dimethylcyclohexyl)amino]propan-1-ol is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with two methyl groups and an amino group attached to a propanol chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,4-Dimethylcyclohexyl)amino]propan-1-ol typically involves the reaction of 4,4-dimethylcyclohexylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to maximize yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products. The final product is purified using techniques such as distillation or crystallization to achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(4,4-Dimethylcyclohexyl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4,4-Dimethylcyclohexyl)amino]propan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4,4-Dimethylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,4-Dimethylcyclohexyl)amino]propan-1-ol is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-[(4,4-dimethylcyclohexyl)amino]propan-1-ol

InChI

InChI=1S/C11H23NO/c1-9(8-13)12-10-4-6-11(2,3)7-5-10/h9-10,12-13H,4-8H2,1-3H3

InChI Key

WIMFMCZZJHEGPV-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC1CCC(CC1)(C)C

Origin of Product

United States

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